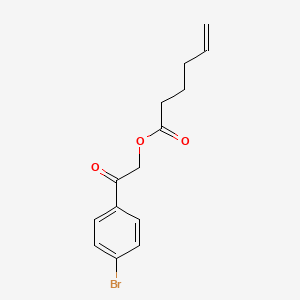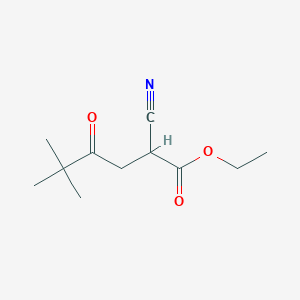
Ethyl 2-cyano-5,5-dimethyl-4-oxohexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-cyano-5,5-dimethyl-4-oxohexanoate is an organic compound with the molecular formula C11H17NO3 It is characterized by the presence of an ester group, a nitrile group, and a ketone group within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-5,5-dimethyl-4-oxohexanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-cyano-5,5-dimethyl-4-oxohexanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Ethyl 2-cyano-5,5-dimethyl-4-oxohexanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2-cyano-5,5-dimethyl-4-oxohexanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to various physiological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-acetyl-5,5-dimethyl-4-oxohexanoate
- Ethyl 2-cyano-4-oxo-5,5-dimethylpentanoate
Uniqueness
Ethyl 2-cyano-5,5-dimethyl-4-oxohexanoate is unique due to its combination of functional groups, which confer distinct reactivity and properties. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
62920-57-4 |
|---|---|
Formule moléculaire |
C11H17NO3 |
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
ethyl 2-cyano-5,5-dimethyl-4-oxohexanoate |
InChI |
InChI=1S/C11H17NO3/c1-5-15-10(14)8(7-12)6-9(13)11(2,3)4/h8H,5-6H2,1-4H3 |
Clé InChI |
ASHLEAFKQSWUFE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC(=O)C(C)(C)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


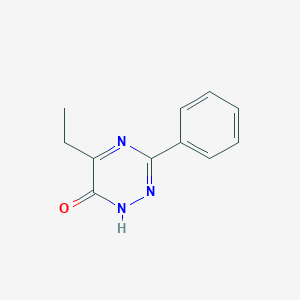
![2-({4-[(Oxiran-2-yl)methoxy]phenoxy}methyl)oxolane](/img/structure/B14502670.png)
![2-Ethylidene-1-[2-(prop-2-en-1-yl)-1,3-dithian-2-yl]cyclopentan-1-ol](/img/structure/B14502682.png)

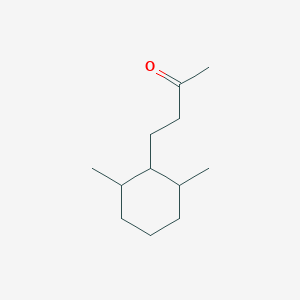

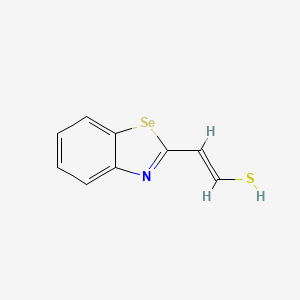

![1-[2,2-Dichloro-1-(4-ethoxyphenyl)propyl]-4-methoxybenzene](/img/structure/B14502734.png)
![4-Methyl-1-[(4-methylpentyl)oxy]pentane](/img/structure/B14502750.png)

![Ethanol, 2-[2-(tridecyloxy)ethoxy]-, hydrogen phosphate](/img/structure/B14502758.png)
![4-tert-Butyl-2-[(prop-2-en-1-yl)sulfanyl]phenol](/img/structure/B14502764.png)
